2-Bromo-3-methoxy-6-nitroaniline

Catalog No.
S12566043
CAS No.
M.F
C7H7BrN2O3
M. Wt
247.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-6-nitroaniline

Product Name

2-Bromo-3-methoxy-6-nitroaniline

IUPAC Name

2-bromo-3-methoxy-6-nitroaniline

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

InChI

InChI=1S/C7H7BrN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3

InChI Key

AXSFASXZURDNPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Br

2-Bromo-3-methoxy-6-nitroaniline is an organic compound with the molecular formula C₇H₈BrN₂O₃. It features a benzene ring substituted with three functional groups: a bromine atom, a methoxy group, and a nitro group. This unique combination of substituents enhances its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.

  • Electrophilic Substitution: The presence of electron-withdrawing groups such as bromine and nitro makes the aromatic ring less reactive towards further electrophilic substitution reactions.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

  • Bromination: Typically performed using N-bromosuccinimide (NBS) in acetonitrile.
  • Reduction: Conducted with hydrogen gas and a palladium catalyst or sodium borohydride in ethanol.

The synthesis of 2-Bromo-3-methoxy-6-nitroaniline typically involves several steps:

  • Nitration: Aniline is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Bromination: The resulting nitrated product is brominated using bromine or N-bromosuccinimide in a suitable solvent like acetonitrile.
  • Methoxylation: The brominated nitroaniline is treated with methanol in the presence of a base to introduce the methoxy group.

In industrial settings, these steps may be optimized for higher yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency .

2-Bromo-3-methoxy-6-nitroaniline has various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may exhibit biological activity, making it useful in drug development.
  • Materials Science: The compound can be employed in developing novel materials with specific electronic or optical properties .

Several compounds share structural similarities with 2-Bromo-3-methoxy-6-nitroaniline:

Compound NameKey Differences
2-Bromo-6-nitroanilineLacks the methoxy group
3-Methoxy-4-nitroanilineLacks the bromine atom
2-Bromo-4-methoxy-6-nitroanilineDifferent substitution pattern
4-Bromo-3-nitroanilineDifferent positioning of substituents
1-Bromo-4-methoxy-2-nitrobenzeneDifferent arrangement of functional groups

Uniqueness

The uniqueness of 2-Bromo-3-methoxy-6-nitroaniline lies in its combination of bromine, methoxy, and nitro groups. This distinctive arrangement confers specific chemical properties and reactivity that make it valuable for particular synthetic applications and research studies .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.96400 g/mol

Monoisotopic Mass

245.96400 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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